molecular formula C25H26N2O4 B2876871 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1705447-14-8

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2876871
CAS RN: 1705447-14-8
M. Wt: 418.493
InChI Key: BOGLNKXGSVNEMV-UHFFFAOYSA-N
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Description

“N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a methoxybenzyl group, which is a benzene ring with a methoxy (OCH3) and a methyl (CH3) group attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The biphenyl group would provide a planar, aromatic component to the molecule, while the methoxybenzyl group would introduce additional complexity . The oxalamide group would likely form a planar structure due to the presence of the carbonyl groups .


Chemical Reactions Analysis

Reactions involving this compound could potentially occur at the benzylic position, which is the carbon atom adjacent to the benzene ring . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 2-Methoxybenzyl alcohol, a related compound, is a liquid with an amber appearance and is odorless . Its boiling point is between 248 - 250 °C .

Scientific Research Applications

Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives

This study describes the synthesis and structural investigation of symmetric and non-symmetric oxamides, focusing on their stabilization by intramolecular three-center hydrogen bonding. The findings suggest that these compounds, including those similar to N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, exhibit specific conformations and properties due to these hydrogen bonds, making them of interest for further research in chemical and pharmaceutical applications (Martínez-Martínez et al., 1998).

Light-Switchable Polymer from Cationic to Zwitterionic Form

A novel polymer was synthesized, which can switch its form upon light irradiation, demonstrating potential for controlled release and interaction with biological materials. Although not directly involving N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, this research indicates the broader potential of using chemical modifications to create responsive materials with specific functions (Sobolčiak et al., 2013).

Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides

This study developed a new synthetic approach to oxalamides, demonstrating an operationally simple and high-yielding method. This method could potentially be applied to the synthesis of N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, suggesting its usefulness in creating various oxalamide derivatives for different scientific applications (Mamedov et al., 2016).

Secondary Metabolites with Potential Biological Activities

Research on secondary metabolites from natural sources identified compounds with significant biological activities, including antifungal, antibacterial, and antioxidant properties. While not directly related to N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, this study highlights the ongoing interest in discovering and utilizing compounds with unique structures for various biomedical applications (Xiao et al., 2014).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activity. It could also be interesting to study its behavior in various chemical reactions .

properties

IUPAC Name

N'-[2-hydroxy-2-(4-phenylphenyl)propyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-25(30,21-14-12-19(13-15-21)18-8-4-3-5-9-18)17-27-24(29)23(28)26-16-20-10-6-7-11-22(20)31-2/h3-15,30H,16-17H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGLNKXGSVNEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

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